Selachyl alcohol

Vue d'ensemble

Description

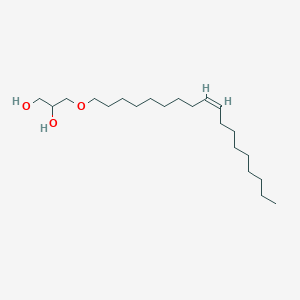

Selachyl alcohol is an organic compound with the chemical formula HOCH₂CH(OH)CH₂OC₁₈H₃₅. It is a colorless oil and a monoether formed by the condensation of oleyl alcohol with one of the two primary alcohol sites of glycerol. This compound is found in the liver of the shark Centrophorus squamosus and is a component of some lipid membranes . The name “selachyl” is derived from the classification of sharks, the neoselachii .

Méthodes De Préparation

Selachyl alcohol can be synthesized through various methods. One approach involves the chemoselective opening of the epoxide ring by onium quaternary salts (N and P) and ionic liquids . This method includes solvent-free reactions catalyzed by these salts and ionic liquids, as well as a series of one-pot reactions . Another method involves the condensation of oleyl alcohol with glycerol . Industrial production methods often involve the extraction of this compound from natural sources such as shark liver oil .

Analyse Des Réactions Chimiques

Selachyl alcohol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form saturated alcohols.

Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Applications De Recherche Scientifique

Chemistry

Selachyl alcohol serves as a precursor in the synthesis of various chemical compounds. Its unique structure allows for multiple chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it a valuable compound in organic synthesis and material science.

Biology

In biological contexts, this compound is an integral component of certain lipid membranes, influencing membrane structure and function. Its presence in shark liver oil has been linked to various biological activities:

- Anti-Cancer Properties : Research indicates that this compound exhibits anti-angiogenic effects and cytotoxicity against cancer cells. In studies involving Lewis lung carcinoma models in mice, this compound significantly reduced lung metastasis .

- Immune System Modulation : this compound has been shown to enhance immune responses by stimulating macrophage activation and increasing antibody production in animal models .

Medicine

This compound has potential therapeutic applications:

- Antihypertensive Agent : Preliminary studies suggest that this compound may act as an antihypertensive agent, displaying a vaso-depressor effect when administered orally .

- Cancer Treatment : The compound's ability to inhibit endothelial cell migration and reduce tumor growth positions it as a promising candidate for further investigation in cancer therapeutics .

Industrial Applications

This compound is utilized in the cosmetics industry due to its emollient properties, making it suitable for skin care formulations. Its ability to enhance moisture retention and skin barrier function is particularly valued in personal care products.

Case Study 1: Anti-Cancer Effects

A study investigated the anti-cancer properties of this compound analogues on Human Umbilical Vein Endothelial Cells (HUVEC). The results indicated that certain analogues significantly inhibited VEGF-induced migration, suggesting potential applications in cancer treatment .

Case Study 2: Antihypertensive Effects

In a controlled experiment with hypertensive rats, oral administration of this compound resulted in a significant decrease in blood pressure without adverse effects like tachycardia or weight loss. This finding supports its potential use as an antihypertensive agent .

Mécanisme D'action

Selachyl alcohol exerts its effects through various molecular targets and pathways. It is a component of lipid membranes and plays a role in maintaining membrane structure and function . In medicine, this compound has been shown to enhance the immune system and reduce inflammation . It also facilitates the absorption of poorly water-soluble drugs by forming reverse hexagonal liquid crystals, which sustain drug absorption and enhance oral bioavailability .

Comparaison Avec Des Composés Similaires

Selachyl alcohol is similar to other alkylglycerols such as batyl alcohol and chimyl alcohol. These compounds are also found in shark liver oil and have similar chemical structures . this compound is unique due to its unsaturated bond, which distinguishes it from the saturated chains of batyl alcohol and chimyl alcohol . This unsaturation contributes to its unique properties and applications in various fields.

Similar Compounds

- Batyl alcohol

- Chimyl alcohol

This compound’s unique unsaturated bond and its role in lipid membranes make it a valuable compound in scientific research and industrial applications.

Activité Biologique

Selachyl alcohol, a mono-unsaturated alkylglycerol found predominantly in shark liver oil (SLO), has garnered attention for its diverse biological activities, particularly in immunomodulation and anti-tumor effects. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Sources

This compound is characterized by its long-chain fatty acid structure, specifically being an 18-carbon chain with a double bond. It is one of the prominent 1-O-alkylglycerols alongside chimyl and batyl alcohols, which are also derived from marine sources. The synthesis of this compound can be achieved through various chemical methods, including the reduction of fatty acids followed by alkylation processes .

Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory properties. It is involved in enhancing immune responses, which can be pivotal in therapeutic contexts:

- Proinflammatory Activity : this compound has been shown to influence the activation of immune cells. For instance, studies demonstrate that alkylglycerols can stimulate macrophage activity and promote the production of pro-inflammatory cytokines .

- Hematopoiesis : Unlike its analog batyl alcohol, which increases erythrocyte and leukocyte counts, this compound does not exhibit similar hematopoietic effects. However, it still plays a role in modulating immune responses .

Anti-Tumor Properties

This compound has been investigated for its potential anti-tumor activities:

- Cytotoxicity : In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, including HeLa cells. Its mechanism may involve inducing apoptosis or inhibiting cell proliferation .

- Anti-Migratory Effects : Recent research highlights that this compound can reduce endothelial cell migration induced by vascular endothelial growth factor (VEGF), suggesting potential applications in cancer metastasis prevention .

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Platelet Activating Factor (PAF) : this compound may interact with PAF receptors, influencing platelet aggregation and immune cell function . This interaction suggests a dual role as both an agonist and antagonist depending on the context.

- Anti-Angiogenic Activity : The compound has demonstrated the ability to inhibit angiogenesis by reducing endothelial cell proliferation, which is crucial for tumor growth and metastasis .

Case Studies and Clinical Applications

Several case studies have explored the therapeutic potential of this compound:

- Cancer Treatment : Historical clinical applications of SLO mixtures containing this compound have shown promise in treating leukemias and mitigating radiation sickness during cancer therapies. These studies suggest a synergistic effect when combined with conventional treatments .

- Immunotherapy : The immunomodulatory effects of this compound position it as a candidate for enhancing vaccine efficacy and improving immune responses in various conditions .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

3-[(Z)-octadec-9-enoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h9-10,21-23H,2-8,11-20H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWMBHYHFFGEEC-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021791 | |

| Record name | Octadec-9-enylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-31-7, 34783-94-3 | |

| Record name | Selachyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selachyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selachyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034783943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selachyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Selachyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadec-9-enylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3-(9-octadecenyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEYL GLYCERYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9734969CCZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.